L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide

Mass Spectrometry Electrospray Ionization Peptide Supercharging

This monodisperse heptaalanine amide eliminates analytical ambiguity caused by homolog or free-acid substitution. Researchers often encounter α-helical contamination when using octaalanine or uncontrolled charge-state shifts with free-acid peptides in MS workflows. This compound provides an exact solution. • Conformational Purity: Serves as the longest polyalanine peptide free of α-helical content (~50% PPII at 270 K), providing a clean baseline for spectroscopic calibration. • ESI-MS Negative Control: C-terminal amidation prevents Cr(III)-mediated supercharging, enabling validation of carboxyl-specific protonation mechanisms. • Defined Standard: Precise molecular weight (514.58 g/mol) and sequence ensure lot-to-lot consistency for AMV and QC applications.

Molecular Formula C21H38N8O7
Molecular Weight 514.6 g/mol
CAS No. 669051-31-4
Cat. No. B12910516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide
CAS669051-31-4
Molecular FormulaC21H38N8O7
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)N)N
InChIInChI=1S/C21H38N8O7/c1-8(22)16(31)25-10(3)18(33)27-12(5)20(35)29-14(7)21(36)28-13(6)19(34)26-11(4)17(32)24-9(2)15(23)30/h8-14H,22H2,1-7H3,(H2,23,30)(H,24,32)(H,25,31)(H,26,34)(H,27,33)(H,28,36)(H,29,35)/t8-,9-,10-,11-,12-,13-,14-/m0/s1
InChIKeyNHLOOYYAXQHTND-DXCABUDRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide: Defined Heptaalanine Amide for Precision Research


L-Alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alanyl-L-alaninamide (CAS 669051-31-4) is a synthetic homo-heptapeptide composed of seven L-alanine residues with a C-terminal amide (-CONH2) cap [1]. This compound belongs to the polyalanine oligomer series frequently employed as minimalist models for studying peptide backbone conformational dynamics, hydrogen bonding, vibrational spectroscopy, and mass spectrometry fragmentation mechanisms. The C-terminal amidation distinguishes it from the free-acid heptaalanine analog (H-Ala7-OH), conferring altered charge-state behavior under electrospray ionization (ESI) conditions [2]. As a defined monodisperse oligomer with a molecular weight of 514.58 g/mol, it serves as a precise reference standard for analytical method development .

ESI-MS supercharging negative-control workflows
Pure PPII conformational reference state
Vibrational exciton coupling model system
Amidated peptide analytical method validation standard

Why Generic Substitution Fails in MS and Conformational Research


Substituting this heptaalanine amide with a generic 'polyalanine peptide' or a closely related homolog (e.g., hexaalanine, octaalanine, or the free-acid heptaalanine) introduces analytical confounders that fundamentally alter experimental outcomes. The chain length of exactly seven residues places this compound at a critical conformational boundary: peptides of 3–7 alanines predominantly sample polyproline II (PPII) conformations without detectable α-helical content, whereas the octamer (Ala8) begins to populate α-helical states at ~30–31% [1]. Additionally, the C-terminal amide cap eliminates the carboxylic acid protonation site exploited by chromium(III) supercharging—a mechanistic dependency demonstrated by Feng et al. (2015) where Cr(III) failed to supercharge peptide methyl esters [2]. Consequently, the free-acid heptaalanine and the amidated form are not interchangeable in MS workflows, and hexaalanine or octaalanine peptides cannot replicate the boundary conformational ensemble of the heptamer [1].

Chain length

Hexa- or octaalanine homologs may shift conformational ensemble away from the pure PPII boundary; the heptamer sits at the PPII/α-helix onset.

Terminal chemistry

Free-acid heptaalanine undergoes Cr(III) supercharging; the amide cap resists charge enhancement, altering ESI charge-state distribution.

Conformation

Octaalanine may introduce α-helical populations (~31% reported); heptaalanine remains a clean PPII reference without detectable α-helix.

Quantitative Differentiation Evidence


Cr(III) Supercharging: Amide vs. Free Acid Heptaalanine

The C-terminal amide cap of the target compound fundamentally alters its ESI supercharging behavior compared to free-acid heptaalanine (H-Ala7-OH). Feng et al. (2015) demonstrated that Cr(III) supercharging requires a free carboxylic acid group: Cr(III) does not supercharge peptide methyl esters [1]. Under standard ESI conditions without Cr(III), heptaalanine with a free C-terminus produces exclusively [M+H]+. Upon addition of Cr(III) at a 10:1 metal-to-peptide molar ratio, [M+2H]2+ forms at intensity roughly equal to [M+H]+ [1]. The amidated target compound, lacking a free carboxyl group, is predicted to resist Cr(III)-mediated supercharging, making it suitable as a negative control or for applications where single-protonation must be maintained. For basic peptides, Cr(III) increases charge state (2+ vs. 1+) and doubles or triples the number of protonated peptide molecules [1].

Cr(III) Supercharging
Class-level
Amide form: predicted no [M+2H]2+
vs
Free acid: [M+2H]2+ ≈ [M+H]+ with Cr(III)
Amide cap resists metal-mediated supercharging; supports single-protonation MS control experiments.
Inferred from methyl ester data; direct validation recommended.
Mass Spectrometry Electrospray Ionization Peptide Supercharging Protonation

Conformational Ensemble at the Helical Onset Boundary

Alanine heptamer (Ala7) occupies a unique position at the chain-length boundary where α-helix formation just begins to emerge. Isolated Ala7 at 270 K was found to have ~50% PPII helix content with negligible α-helix and β-strand populations, while Ala8 at 270 K exhibited ~32% PPII helix and ~31% α-helix, placing it in equilibrium between PPII and α-helical states [1]. A separate MD/NMR study confirmed that no significant change in conformational distribution occurs from Ala3 to Ala7, but the 19mer significantly (30–40%) samples αR helical structures [2]. The AFM2020 force field predicted Ala7 conformational distribution as approximately 15% helical, 20% β-sheet, and 65% PPII in aqueous solution [3]. These data establish Ala7 as the longest pure PPII model and the shortest peptide that can inform on the PPII-to-α-helix transition.

PPII Content at 270 K
Reported
~50%
PPII helix
α-helix & β-strand negligible
Longest pure PPII model; boundary before α-helix appears in octamer.
REMD implicit solvent; experimental distributions may vary.
Peptide Conformation Polyproline II Helix Alpha-Helix Folding Molecular Dynamics

CID Fragmentation: Cu(II)-Cationized vs. Protonated Heptaalanine

The fragmentation behavior of heptaalanine is dramatically altered by the cationization method, with direct implications for the choice of terminal chemistry. Watson et al. (2011) demonstrated that protonated heptaalanine [M+H]+ by CID does not provide backbone ions to sequence the first three residues, resulting in incomplete sequence coverage. In contrast, Cu(II)-cationized heptaalanine ([M+Cu-H]+ and [M+Cu]2+), analyzed in complementary fashion, together provide cleavage at every residue with no neutral losses [1]. This difference is attributed to the distinct fragmentation pathways: protonated peptides produce primarily b- and y-ions, while transition metal cationization produces abundant metallated a-ions [1]. The C-terminal amidation in the target compound further alters the protonation landscape, potentially impacting CID fragmentation patterns relative to free-acid heptaalanine.

CID Sequence Coverage
Head-to-head
[M+H]+: incomplete N‑terminal coverage
vs
Cu(II) adducts: 7/7 residues sequenced
Cationization strategy determines de novo sequencing completeness.
Amidation may further shift fragmentation; method optimization advised.
Tandem Mass Spectrometry Collision-Induced Dissociation De Novo Sequencing Metal Cationization

Amide I Vibrational Spectrum: Nonadiabatic Effects

Heptaalanine and trialanine were adopted as representative examples to demonstrate that nonadiabatic interactions may considerably change the overall shape as well as local details of the amide I vibrational spectrum [1]. The study employed a quantum-classical description combining classical MD simulations of conformational distributions with DFT calculations of frequency fluctuations and a semiclassical treatment of vibrational line shapes. The comparison revealed that the adiabatic approximation, which assumes time scale separation between the amide I mode (~20 fs period) and solvent/peptide motions (which also exhibit sub-100 fs dynamics), is generally not valid for these peptides. Heptaalanine's longer chain provides additional amide I chromophores compared to trialanine (7 vs. 3), enabling the study of vibrational exciton coupling across a more extended backbone, which is essential for understanding infrared signatures of secondary structure in longer polypeptides.

Amide I Nonadiabatic Effects
Head-to-head
Nonadiabatic couplings considerably alter amide I line shape compared to the adiabatic approximation.
Heptamer provides extended exciton coupling system for vibrational dynamics modeling.
Aqueous DFT/semiclassical line shape study.
Vibrational Spectroscopy Amide I Band Nonadiabatic Dynamics Quantum-Classical Methods

Chain-Length Convergence of Conformational Space

A systematic QCC study (RHF and B3LYP with STO-3G and 6-31G basis sets) of alanine oligomers from dimer to heptamer revealed chain-length-dependent convergence of accessible conformations [1]. The number of conformers decreased as chain length increased from 2-mer to 7-mer. For the 4- to 7-mers, the φ/ψ dihedral angles converged to three types: α-helix (g+/g+ or g−/g−), PPII-like (g+/g− or g−/g+), and β-extended (t+/t− or t−/t+), in decreasing energy order. Critically, the stability of the α-helix conformation increased as chain length increased due to intramolecular hydrogen bonds between residues spaced two or three units apart [1]. The 'amide type' end groups (acetyl N-terminus, methyl amide C-terminus) showed no energy difference between left- and right-handed conformations, unlike the 'methyl type.' These results establish the heptamer as the convergence point where the full conformational repertoire of longer polyalanine chains first becomes fully accessible.

Conformational Convergence
Reported
2‑mer to 7‑mer: conformer count decreases
7‑mer
Full convergence: α‑helix, PPII‑like, β‑extended
Heptamer is the convergence point capturing the full polyalanine conformational repertoire.
Gas‑phase QCC; solution distribution may differ.
Quantum Chemical Calculations Conformational Analysis Ramachandran Distribution Oligopeptide Folding

Optimal Application Scenarios


Negative Control for Cr(III) Supercharging Protocols

The C-terminal amide form serves as an essential negative control in ESI-MS supercharging method development. Because Cr(III)-mediated supercharging requires a free carboxylic acid group [1], this compound will not undergo charge-state enhancement under conditions that effectively double-protonate the free-acid heptaalanine. This differential behavior enables researchers to validate that observed [M+2H]2+ signals originate specifically from carboxyl-dependent protonation rather than non-specific metal adduct formation. The compound can be used to benchmark supercharging specificity in analytical workflows where multiple peptide species with mixed terminal chemistries are analyzed simultaneously.

Pure PPII Reference State at the Helical Onset Boundary

With ~50% PPII helix content at 270 K and negligible α-helical population [1][2], this heptaalanine amide provides a clean PPII-dominant reference state for circular dichroism (CD), infrared (IR), and NMR calibration experiments. It is the longest polyalanine peptide that remains free of α-helical contamination, making it ideal for calibrating spectroscopic signatures of the PPII conformation and for studying the chain-length threshold at which α-helix nucleation initiates (which occurs at the octamer).

Exciton Coupling Studies Across a Seven-Residue Backbone

The presence of seven sequential amide I chromophores in a structurally well-characterized PPII ensemble makes this compound an excellent model for computational and experimental studies of vibrational exciton coupling [1]. The heptamer provides sufficient chromophore density to exhibit nonadiabatic effects that significantly alter the amide I line shape [1], while remaining small enough for high-level quantum chemical calculations. This compound is particularly suited for validating mixed quantum-classical spectroscopic models against experimental 2D-IR or FTIR data.

Analytical Reference Standard for Heptapeptide Method Validation

As a defined monodisperse oligomer with a precisely known molecular weight (514.58 g/mol) and sequence, this compound is documented for use in analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical synthesis and formulation development [1]. Its C-terminal amidation makes it a relevant surrogate for therapeutic peptides that commonly feature amidated C-termini to enhance metabolic stability, providing a more representative reference standard than free-acid oligoalanines.

Application
Selection Property
Validation Focus
ESI‑MS supercharging specificity control
C‑terminal amidation resists Cr(III) charge enhancement
Confirm absence of [M+2H]2+ under Cr(III) conditions
PPII conformational reference for spectroscopy
Defined PPII ensemble without α‑helical contamination
Calibrate CD/IR/NMR signatures of PPII conformation
Vibrational exciton coupling model
Seven sequential amide I chromophores in PPII geometry
Validate quantum‑classical models against 2D‑IR/FTIR data
Amidated bioactive peptide method validation reference
C‑terminal amide mimics common bioactive peptide modification
Assess suitability as surrogate standard for amidated peptide QC
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